molecular formula C23H31NO3 B13902526 [3-[Bis(phenylmethyl)amino]-5-methyl-2-oxidanyl-hexyl] ethanoate

[3-[Bis(phenylmethyl)amino]-5-methyl-2-oxidanyl-hexyl] ethanoate

Cat. No.: B13902526
M. Wt: 369.5 g/mol
InChI Key: LWTGIEFUTRCWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester is a chiral ester compound with significant potential in various scientific fields. This compound features a complex structure with multiple functional groups, including an ester, an amino group, and a hydroxyl group. Its stereochemistry is defined by the (2R,3S) configuration, which plays a crucial role in its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester typically involves the esterification of the corresponding alcohol with acetic acid. The process can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as lipases, can also be explored to achieve enantioselective synthesis, ensuring the desired (2R,3S) configuration.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active alcohol and acetic acid. The amino group can form hydrogen bonds and ionic interactions with biological targets, influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

  • Acetic acid (2R,3S)-3-phenylamino-2-hydroxy-5-methylhexyl ester
  • Acetic acid (2R,3S)-3-methylamino-2-hydroxy-5-methylhexyl ester

Comparison:

  • Uniqueness: Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester is unique due to its dibenzylamino group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

[3-(dibenzylamino)-2-hydroxy-5-methylhexyl] acetate

InChI

InChI=1S/C23H31NO3/c1-18(2)14-22(23(26)17-27-19(3)25)24(15-20-10-6-4-7-11-20)16-21-12-8-5-9-13-21/h4-13,18,22-23,26H,14-17H2,1-3H3

InChI Key

LWTGIEFUTRCWQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(COC(=O)C)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.